Bicyclo[1.1.1]pentan-1-amine hydroiodide
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Overview
Description
Bicyclo[1.1.1]pentan-1-amine hydroiodide: is a compound that features a unique bicyclic structure, making it an interesting subject of study in various fields of chemistry and pharmacology. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules, such as increased metabolic stability and improved solubility .
Mechanism of Action
Target of Action
It is known that the bicyclo[111]pentane (BCP) core, which is a part of this compound, has been extensively studied and proven to be a valuable alternative to benzene rings in medicinal chemistry .
Mode of Action
The exact mode of action of Bicyclo[11It’s known that the bcp core can mimic the geometry and substituent exit vectors of a benzene ring, offering desired property benefits . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might interact with its targets in a similar way.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[11The bcp core is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that this compound might affect similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that this compound might have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The specific molecular and cellular effects of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities . This suggests that this compound might have similar beneficial effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11It’s known that bcp derivatives often exhibit improved physicochemical properties . This suggests that Bicyclo[1.1.1]pentan-
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbene Insertion: One common method for synthesizing the bicyclo[1.1.1]pentane framework involves carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial Production Methods: Large-scale synthesis can be achieved through flow photochemical addition of propellane to diacetyl, allowing the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bicyclo[1.1.1]pentan-1-amine hydroiodide can undergo substitution reactions, where the amine group can be replaced or modified.
Photochemical Reactions: The compound can also participate in photochemical reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Imine Photochemistry: This method is used to convert the bicyclo[1.1.1]pentane skeleton to other structures, such as bicyclo[3.1.1]heptane.
Radical Exchange Process: This process involves the use of xanthates to install the bicyclo[1.1.1]pentane unit into a chemical entity.
Major Products:
Poly-substituted Bicyclo[3.1.1]pentan-1-amines: These are formed through imine photochemistry.
Bicyclo[1.1.1]pentane Derivatives: These derivatives can be synthesized through radical exchange processes.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Discovery: The compound is used in drug discovery to enhance the solubility, potency, and metabolic stability of lead compounds.
Peptide Labeling and Bioconjugation: Strain-release amination techniques are applied to diversify substrates with desirable bioisosteres.
Industry:
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: This compound shares the bicyclic structure but has different functional groups, leading to varied applications.
Bicyclo[3.1.1]heptan-1-amines: These compounds are derived from bicyclo[1.1.1]pentane through photochemical reactions and have unique properties.
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOGZJWBZRXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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